triisooctyl trimellitate chemical structure and properties
triisooctyl trimellitate chemical structure and properties
An In-depth Technical Guide to Triisooctyl Trimellitate (TIOTM)
Prepared by: Gemini, Senior Application Scientist
Introduction: Beyond Conventional Plasticizers
In the landscape of polymer additives, Triisooctyl Trimellitate (TIOTM) emerges as a premier high-performance plasticizer, engineered for applications demanding exceptional thermal stability, low volatility, and long-term durability. As a high molecular weight, branched-chain ester, TIOTM overcomes the limitations of conventional phthalate plasticizers, such as dioctyl phthalate (DOP), particularly in high-temperature environments where permanence is paramount.
This guide provides a comprehensive technical overview of TIOTM, from its fundamental chemical structure and synthesis to its performance characteristics and the analytical methodologies required for its quality assurance. It is intended for researchers, polymer scientists, and formulation chemists engaged in the development of advanced materials for demanding sectors, including automotive, wire and cable insulation, and specialty medical devices. A crucial point of clarification is the distinction between Triisooctyl Trimellitate (TIOTM) and its more linear isomer, Trioctyl Trimellitate (TOTM). While both are trimellitate esters, TIOTM is specifically the tris(6-methylheptyl) ester of benzene-1,2,4-tricarboxylic acid, a structural nuance that significantly influences its physical and performance properties.
Chemical Identity and Molecular Structure
The performance of a plasticizer is intrinsically linked to its molecular architecture. TIOTM is synthesized from trimellitic acid and isooctyl alcohol.
The structure features a central aromatic benzene ring functionalized with three ester groups at positions 1, 2, and 4. Each ester group is linked to a branched eight-carbon "isooctyl" chain (specifically, a 6-methylheptyl group). This combination of a rigid aromatic core and flexible, bulky alkyl chains is fundamental to its properties. The high molecular weight and branched structure physically hinder mobility and diffusion within the polymer matrix, which is the primary reason for its low volatility and high permanence[3][4][5].
Synthesis Pathway and Mechanistic Insights
TIOTM is commercially produced via the direct esterification of trimellitic anhydride with isooctyl alcohol. The overall process can be visualized as a multi-stage workflow from raw materials to the final purified product.
Reaction Chemistry
The synthesis is a classic Fischer esterification reaction. Trimellitic anhydride is used as the starting material instead of trimellitic acid as it readily reacts with the first alcohol molecule without producing a water byproduct, simplifying the initial stage. The subsequent two carboxylic acid groups then react to complete the tri-ester formation.
Reaction: C₉H₄O₅ (Trimellitic Anhydride) + 3 C₈H₁₈O (Isooctyl Alcohol) → C₃₃H₅₄O₆ (TIOTM) + 2 H₂O
The Role of Catalysis
Catalyst selection is critical for achieving high conversion rates, minimizing side reactions, and ensuring a final product with low color and high purity.
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Traditional Acid Catalysts: While effective, catalysts like sulfuric or p-toluenesulfonic acid can lead to colored byproducts and require a neutralization step (e.g., with NaOH) followed by extensive water washing. This complicates the downstream processing and generates significant wastewater.
-
Organotitanates: Catalysts such as tetrabutyl titanate are widely used. They offer high catalytic activity at elevated temperatures (200-220°C) and produce a high-purity product. However, they must be "killed" or deactivated at the end of the reaction, often through hydrolysis, which can sometimes slightly increase the product's acid value[6].
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Solid Acid/Oxide Catalysts: A more modern approach involves using solid, non-acidic catalysts like tin(II) oxide (SnO) or zirconium oxide (ZrO₂)[7][8]. The key advantage is their insolubility in the reaction medium. This allows for simple filtration to remove the catalyst post-reaction, completely eliminating the need for neutralization and washing steps. This simplifies the process, reduces waste, and is considered a cleaner production method[7]. The solid catalyst provides an active surface for the reaction, proceeding through a similar esterification mechanism but without introducing soluble acidic species into the product stream.
Manufacturing Workflow Diagram
The following diagram illustrates a typical industrial synthesis process for TIOTM, emphasizing the purification stages.
Caption: Industrial synthesis and purification workflow for Triisooctyl Trimellitate (TIOTM).
Physicochemical and Performance Properties
The utility of TIOTM is defined by its physical, thermal, and electrical properties, which are summarized below. Its high molecular weight is a key factor in its low volatility and high resistance to extraction and migration.
| Property | Typical Value | Significance & Rationale |
| Physical Properties | ||
| Molecular Weight | 546.8 g/mol | High mass reduces vapor pressure and diffusion rate, enhancing permanence.[3][4] |
| Appearance | Clear, colorless to pale yellow oily liquid | Indicates purity; absence of color is critical for many applications. |
| Density @ 20°C | ~0.992 g/cm³ | Important for formulation calculations and material compatibility.[9] |
| Refractive Index (n20/D) | ~1.485 | A key quality control parameter for purity assessment.[9] |
| Thermal Properties | ||
| Boiling Point @ 760 mmHg | ~585°C | Extremely high boiling point contributes to very low volatility during high-temp processing.[9] |
| Flash Point | >260°C | High flash point indicates good thermal stability and safety during processing. |
| Pour Point | <-40°C | Excellent low-temperature flexibility is maintained. |
| Performance Properties | ||
| Viscosity @ 40°C | 225-235 cSt | Influences processing characteristics and the final flexibility of the polymer. |
| Viscosity @ 100°C | 18-20 cSt | Lower temperature dependence of viscosity compared to some other plasticizers. |
| Volatility (Weight Loss %) | <0.5% (24h @ 136°C) | Demonstrates superior permanence in high-temperature applications. |
| Electrical Properties | ||
| Volume Resistivity | > 1 x 10¹² Ω·cm | High electrical resistivity makes it an excellent choice for wire and cable insulation.[7] |
| Dielectric Constant | Low (exact value varies) | Low dielectric constant is beneficial for high-frequency electrical insulation. |
Analytical and Quality Control Protocols
Rigorous quality control is essential to ensure the batch-to-batch consistency and performance of TIOTM. Key parameters include acid value, purity (ester content), and color. Below are detailed protocols for two critical tests.
Protocol 1: Determination of Acid Value
Principle: The acid value is a measure of the residual acidity in the plasticizer, typically from unreacted carboxylic acid groups of the trimellitic anhydride. A low acid value is crucial as residual acid can degrade the polymer (e.g., PVC) during processing. This method is adapted from the principles outlined in ASTM D1045 for testing plasticizers[2][10][11].
Apparatus:
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250 mL Erlenmeyer flask
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50 mL burette, graduated in 0.1 mL
-
Analytical balance, accurate to 0.001 g
Reagents:
-
Solvent: A mixture of equal parts reagent-grade acetone and denatured ethyl alcohol.
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Titrant: 0.1 N standardized alcoholic Potassium Hydroxide (KOH) solution.
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Indicator: Bromothymol blue indicator solution.
Procedure:
-
Sample Preparation: Accurately weigh approximately 25 g of the TIOTM sample into a 250 mL Erlenmeyer flask.
-
Dissolution: Add 50 mL of the acetone/alcohol solvent mixture to the flask. Swirl the flask to completely dissolve the sample. Gentle warming may be applied if necessary.
-
Titration:
-
Add 3-5 drops of bromothymol blue indicator to the solution.
-
Titrate the solution with the standardized 0.1 N KOH solution from the burette.
-
The endpoint is reached when the solution changes from yellow to a distinct blue/green color that persists for at least 30 seconds.
-
Record the volume of KOH solution used (V).
-
-
Blank Determination: Perform a blank titration using 50 mL of the solvent mixture without the TIOTM sample. Record the volume of KOH solution used for the blank (B).
-
Calculation:
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Acid Value (mg KOH/g) = [((V - B) * N * 56.1) / W]
-
Where:
-
V = Volume of KOH solution for the sample (mL)
-
B = Volume of KOH solution for the blank (mL)
-
N = Normality of the KOH solution
-
56.1 = Molecular weight of KOH ( g/mol )
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W = Weight of the TIOTM sample (g)
-
-
Trustworthiness: This titrimetric method is a self-validating system. The use of a standardized titrant and a blank determination corrects for solvent acidity and ensures the accuracy of the measurement is traceable to primary standards.
Protocol 2: Purity Analysis by Gas Chromatography (GC)
Principle: Gas chromatography separates components of the sample based on their boiling points and interaction with the stationary phase. For a high-boiling point compound like TIOTM, a high-temperature capillary column is required. This method allows for the quantification of the main TIOTM peak and the identification of any residual raw materials or byproducts. This protocol is based on the methodology described in patent CN101871916B[12].
Apparatus:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
-
High-temperature capillary column (e.g., methylsiloxane SE-30 or equivalent).
-
Autosampler or manual syringe for injection.
-
Data acquisition and processing software.
GC Conditions:
-
Injector Temperature: 310°C
-
Detector (FID) Temperature: 310°C
-
Carrier Gas: High-purity Nitrogen or Helium.
-
Oven Temperature Program:
-
Initial Temperature: 180°C
-
Ramp Rate: 10°C/min
-
Final Temperature: 320°C
-
Hold Time: As needed to ensure all components elute.
-
-
Injection Volume: 1 µL
Procedure:
-
Sample Preparation: Prepare a ~1% solution of the TIOTM sample in a suitable solvent like acetone or chloroform.
-
Instrument Setup: Set up the GC according to the conditions listed above and allow the system to stabilize.
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Acquisition: Record the chromatogram until all peaks have eluted. The TIOTM peak will be the major peak at a high retention time.
-
Analysis & Calculation:
-
Identify the peak corresponding to TIOTM.
-
Calculate the purity using the area normalization method:
-
Purity (%) = (Area of TIOTM Peak / Total Area of All Peaks) * 100
-
Trustworthiness: This method's reliability depends on a stable instrument and a well-chosen temperature program that ensures the complete elution and separation of TIOTM from any potential impurities like unreacted isooctyl alcohol or monoesters. The high temperatures for the injector and detector are critical to prevent sample condensation and ensure accurate quantification.
Quality Control Workflow Diagram
The following diagram outlines a comprehensive quality control workflow for ensuring the final product meets specification.
Caption: A typical Quality Control (QC) workflow for Triisooctyl Trimellitate (TIOTM).
Concluding Remarks
Triisooctyl Trimellitate stands as a testament to the power of molecular engineering in polymer science. Its unique structure, characterized by high molecular weight and branched alkyl chains, directly translates into superior performance characteristics, most notably its permanence at elevated temperatures. The synthesis routes have evolved to favor cleaner, more efficient processes, and robust analytical methods are in place to guarantee its quality. For scientists and developers working on the frontier of high-performance polymers, a thorough understanding of TIOTM provides a valuable tool for creating materials that meet the stringent demands of modern applications.
References
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ASTM D1045-14, Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics, ASTM International, West Conshohocken, PA, 2019. [Link]
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ASTM International. (n.d.). D1045 Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics. Retrieved from [Link]
- ASTM International. (2019). Sampling and Testing Plasticizers Used in Plastics.
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iTeh Standards. (n.d.). ASTM D1045-95 - Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics. Retrieved from [Link]
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ResearchGate. (n.d.). Physical properties of three trimellitates. [Table]. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Triisooctyl trimellitate. PubChem Compound Database. Retrieved from [Link]
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A Chemtek. (n.d.). Triisooctyl trimellitate (mixture of isomers). Retrieved from [Link]
- Cao, Z. (2012). Catalyst for synthesizing trioctyl trimellitate from trimellitic anhydride or trimellitic acid and octanol through esterification and application thereof.
- GFR Magazine. (2005). The influence of molecular weight on plasticizer retention. Retrieved from a document source on plasticizer retention.
- Wang, Y., et al. (2010). Method for measuring purity of trioctyl trimellitate.
- Cao, Z. (2013). Catalytic synthesis method of tri-octyl tri-meta-benzoate.
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National Center for Biotechnology Information. (n.d.). Trioctyl trimellitate. PubChem Compound Database. Retrieved from [Link]
- SciSpace. (2015). Catalyst for synthesizing trioctyl trimellitate from trimellitic anhydride or trimellitic acid and octanol through esterification and application thereof.
- Global Substance Registration System. (n.d.). TRIISOOCTYL TRIMELLITATE.
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ResearchGate. (n.d.). The influence of molecular weight on plasticizer retention. Retrieved from [Link]
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Emerald Publishing. (n.d.). Influence of plasticizer molecular weight on plasticizer retention in PVC geomembranes. Geosynthetics International. Retrieved from [Link]
- Chen, J. (2015). Production method for trioctyl trimellitate.
- Li, J. (2020). Method for synthesizing triisodecyl trimellitate.
- Metrohm. (n.d.). Acid value, hydroxyl value, and isocyanates in raw materials for the fabrication of plastics.
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Honary, S., & Orafai, H. (2002). The effect of different plasticizer molecular weights and concentrations on mechanical and thermomechanical properties of free films. Drug development and industrial pharmacy, 28(6), 711–715. [Link]
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MDPI. (2024). Effects of Different Plasticizers on the Structure, Physical Properties and Film Forming Performance of Curdlan Edible Films. Retrieved from [Link]
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